molecular formula C16H14BrNO3 B5081881 methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate

methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate

Katalognummer: B5081881
Molekulargewicht: 348.19 g/mol
InChI-Schlüssel: JQNKZASEDTVJPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate, also known as BBM, is a synthetic compound that has gained significant attention in the scientific community. BBM is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Wirkmechanismus

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. By inhibiting GSK-3β, this compound can modulate these disease processes and improve outcomes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of neurofibrillary tangles and amyloid plaques. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in disease processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and analysis. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet known.

Zukünftige Richtungen

There are several future directions for research on methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate. One area of research is the development of this compound as a therapeutic agent for Alzheimer's disease, bipolar disorder, and cancer. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, future research could focus on the safety and efficacy of this compound in humans, as well as the development of new synthetic methods for this compound and related compounds.

Synthesemethoden

The synthesis of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate involves the reaction of 3-amino-4-methylbenzoic acid with 2-bromobenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting GSK-3β, which is involved in the formation of neurofibrillary tangles and amyloid plaques. This compound has also been investigated for its potential use in treating bipolar disorder, as GSK-3β has been implicated in the pathogenesis of this disorder. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNKZASEDTVJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.